5-Fluoro CUMYL-PICA

Descripción general

Descripción

Pertenece a la clase de derivados de aminoalquilindol y está estrechamente relacionado con CUMYL-PICA, que a su vez se deriva del conocido cannabinoide AM2201 . La adición de un átomo de flúor a CUMYL-PICA caracteriza a 5-fluoro CUMYL-PICA.

Mecanismo De Acción

El mecanismo exacto sigue siendo especulativo. Al igual que otros cannabinoides sintéticos, 5-fluoro CUMYL-PICA probablemente interactúa con los receptores cannabinoides (CB1 y CB2) en el cerebro, lo que lleva a efectos psicoactivos. Se necesita más investigación para dilucidar los objetivos moleculares y las vías específicas.

Análisis Bioquímico

Biochemical Properties

5-Fluoro CUMYL-PICA acts as a potent agonist for the cannabinoid receptors . It has been found to have a high affinity for CB1 receptors, with an EC50 of <0.1 nM for human CB1 receptors and 0.37 nM for human CB2 receptors .

Cellular Effects

As a synthetic cannabinoid, it is likely to influence cell function by interacting with cannabinoid receptors, which play a key role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to cannabinoid receptors, particularly CB1 . This binding can lead to activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

In vitro and in vivo studies suggest that the metabolism of this compound is rapid, but in vivo metabolism was found to be prolonged, with parent compounds remaining detectable in rat plasma 24 hours post-dosing . This suggests that the effects of this compound may change over time in laboratory settings .

Dosage Effects in Animal Models

One study found that it exerted potent cannabimimetic effects in mice, inducing hypothermia at a dosage of 3 mg/kg .

Metabolic Pathways

The primary metabolic pathways for this compound involve phase I oxidative transformations and phase II glucuronidation . The formation of identical metabolites following terminal hydroxylation or dealkylation of the 5-fluoropentyl chain for this compound has been observed .

Transport and Distribution

Given its lipophilic nature, it may be sequestered into adipose tissue .

Subcellular Localization

As a synthetic cannabinoid, it is likely to interact with cannabinoid receptors, which are primarily located on the cell membrane .

Métodos De Preparación

Las rutas sintéticas para 5-fluoro CUMYL-PICA no están ampliamente documentadas. Los investigadores probablemente han desarrollado varios métodos para sintetizar este compuesto. Los métodos de producción industrial siguen siendo propietarios, pero probablemente implican modificaciones a las rutas sintéticas existentes.

Análisis De Reacciones Químicas

Tipos de reacciones:

Reacciones de sustitución: 5-fluoro CUMYL-PICA puede sufrir reacciones de sustitución nucleófila, donde el átomo de flúor puede ser reemplazado por otros grupos funcionales.

Reacciones de oxidación y reducción: Estas transformaciones podrían modificar la estructura del compuesto.

Reacciones de cierre de anillo: Dada su estructura basada en indol, las reacciones de cierre de anillo pueden desempeñar un papel.

Reactivos y condiciones comunes:

Fluoración: Para introducir el átomo de flúor, es probable que se utilicen reactivos como el fluoruro de hidrógeno (HF) o agentes fluorantes.

Reducción/Oxidación: Se pueden emplear agentes reductores estándar (por ejemplo, hidruro de litio y aluminio) o agentes oxidantes (por ejemplo, permanganato de potasio).

Catálisis ácida/básica: Para las reacciones de cierre de anillo, los catalizadores ácidos o básicos facilitan la ciclización.

Productos principales:

Los productos principales dependen de las condiciones específicas de la reacción. Los productos potenciales incluyen derivados fluorados, formas reducidas o compuestos ciclados.

Aplicaciones Científicas De Investigación

5-fluoro CUMYL-PICA encuentra aplicaciones en varios campos:

Análisis forense: Debido a su presencia en drogas de diseño, es relevante para los laboratorios forenses.

Investigación farmacológica: Investigando su afinidad de unión a los receptores cannabinoides y sus posibles efectos.

Neurociencia: Estudiando su impacto en el sistema endocannabinoide.

Toxicología: Evaluando su toxicidad y efectos adversos.

Comparación Con Compuestos Similares

5-fluoro CUMYL-PICA comparte similitudes con otros cannabinoides sintéticos:

CUMYL-PICA (SGT-56): El análogo no fluorado de this compound.

5F-CUMYL-PINACA (SGT-25): Otro compuesto relacionado con una estructura basada en indazol

Actividad Biológica

5-Fluoro CUMYL-PICA is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This article delves into the compound's pharmacological effects, metabolic pathways, and potential implications for human health and safety.

Chemical Structure and Properties

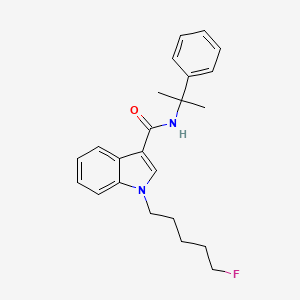

This compound, chemically known as C23H27FN2O, is characterized by the addition of a fluorine atom which enhances its potency and selectivity for cannabinoid receptors. The structure of this compound is shown below:

Cannabinoid Receptor Agonism

This compound primarily acts as an agonist at the CB1 receptor, which is predominantly found in the central nervous system. Research indicates that it exhibits high binding affinity and efficacy, leading to significant psychoactive effects. The effective concentrations (EC50) reported for this compound are approximately 4.2 nM, indicating strong potency compared to other synthetic cannabinoids .

Effects on Locomotor Activity

In behavioral studies, this compound has been shown to induce dose-dependent reductions in locomotor activity in animal models. For instance, doses ranging from 0.5 to 2.5 mg/kg resulted in marked depressant effects . This suggests potential applications in understanding its sedative properties.

Metabolism and Biotransformation

The metabolic pathways of this compound have been studied using human hepatocytes. The compound undergoes several biotransformations, primarily oxidative defluorination and hydroxylation, leading to the formation of multiple metabolites. A total of 10 metabolites were identified during in vitro studies, highlighting the complexity of its metabolism .

Metabolite Identification

The metabolites formed from this compound include:

| Metabolite ID | Description |

|---|---|

| M1 | Hydroxylated derivative |

| M2 | Oxidative defluorination product |

| M3 | N-dealkylation product |

| M4 | Further hydroxylated product |

| M5 | Conjugated metabolite |

These metabolites can have varying biological activities and toxicological profiles, necessitating further investigation into their effects.

Toxicological Implications

The use of synthetic cannabinoids like this compound has raised concerns regarding their safety profile. Reports indicate that exposure can lead to severe adverse effects including hyperthermia, seizures, and renal failure in some cases . The potential for toxicity is compounded by the fact that these substances are often encountered in illicit drug markets without regulation.

Case Studies

Several case studies have documented the adverse effects associated with synthetic cannabinoids:

- Case Study 1 : A patient presented with symptoms of acute renal failure after using a synthetic cannabinoid containing this compound. Toxicology screening confirmed the presence of the compound in urine samples.

- Case Study 2 : Another incident involved a user experiencing severe agitation and hyperthermia after ingestion of a product labeled as containing this compound.

These cases underscore the necessity for comprehensive toxicological assessments and public health interventions.

Propiedades

IUPAC Name |

1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O/c1-23(2,18-11-5-3-6-12-18)25-22(27)20-17-26(16-10-4-9-15-24)21-14-8-7-13-19(20)21/h3,5-8,11-14,17H,4,9-10,15-16H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCYQNSYQBCKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401155696 | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-18-8 | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-cumyl-pica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-CUMYL-PICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN4RS63UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 5-Fluoro CUMYL-PICA interact with cannabinoid receptors, and what are the downstream effects?

A: this compound exhibits high binding affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2) []. This binding leads to the activation of downstream signaling pathways, including the stimulation of [35S]GTPγS binding and inhibition of cAMP production []. These signaling events are similar to those elicited by Δ-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but this compound demonstrates greater efficacy than THC in these assays [].

Q2: Does this compound produce effects similar to THC in vivo?

A: While the research primarily focuses on in vitro characterization, the study does provide insights into the in vivo effects of this compound. In a mouse drug discrimination assay, this compound substituted for THC, suggesting it likely produces subjective effects similar to cannabis in humans [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.